2-Bromo-5-hydroxy-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-5-hydroxy-4-methoxybenzoic acid
- CAS Number : 121936-68-3
- Molecular Formula : C₈H₇BrO₄
- Molecular Weight : 231.05 g/mol
- Appearance : White crystalline solid
Synthesis :
The compound is synthesized via refluxing precursor 114 (0.92 g, 3.18 mmol) in 5% NaOH (20 mL) for 1 hour, followed by acidification with HCl and extraction with ethyl acetate. The process yields 0.71 g (90%) of the product .
Key Functional Groups :
- Carboxylic acid at position 1.
- Hydroxyl (-OH) at position 4.
- Methoxy (-OCH₃) at position 2.
- Bromine at position 2.
This substitution pattern confers unique electronic and steric properties, making the compound a candidate for pharmaceutical intermediates and enzyme inhibition studies .
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table highlights key structural analogues, their substituent patterns, and distinguishing properties:
Electronic and Steric Effects
- Chlorine Substitution : In 5-Bromo-4-chloro-2-methoxybenzoic acid, the electron-withdrawing chloro group increases acidity (pKa ~2.5 vs. ~3.0 for the target compound) and reactivity in electrophilic substitutions .
- Dimethoxy Derivatives : Compounds like 4-Bromo-3,5-dimethoxybenzoic acid exhibit higher logP values (~2.8 vs. ~1.9 for the target compound), enhancing lipid bilayer penetration .
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